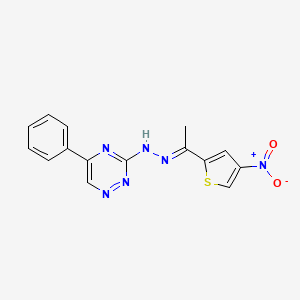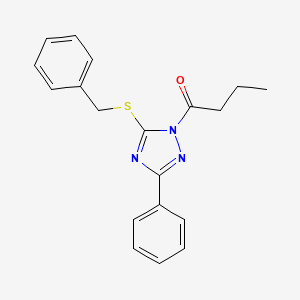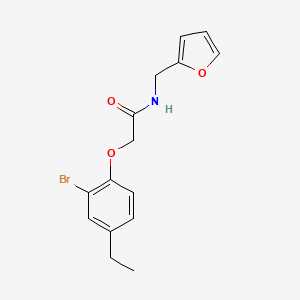
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NTE-PHTH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone varies depending on its application. In medicine, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone is thought to enhance plant growth and yield by promoting the uptake and utilization of nutrients by plants.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone is thought to selectively detect heavy metal pollutants by forming stable complexes with them.
Biochemical and Physiological Effects
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to enhance plant growth and yield by increasing the activity of enzymes involved in nutrient uptake and utilization.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to selectively detect heavy metal pollutants with high sensitivity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments such as its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone. In medicine, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, further studies are needed to optimize its use as a plant growth regulator and to investigate its potential for use in organic farming. In environmental science, further studies are needed to develop more sensitive and selective sensors for heavy metal pollutants using 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone.
Méthodes De Synthèse
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized by the reaction of 1-(4-nitro-2-thienyl)ethanone with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol.
Applications De Recherche Scientifique
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops such as wheat, rice, and maize.
In environmental science, 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential use as a pollutant sensor. It has been shown to selectively detect and quantify heavy metal pollutants such as lead and mercury in water samples.
Propriétés
IUPAC Name |
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-10(14-7-12(9-24-14)21(22)23)18-20-15-17-13(8-16-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXVXTYXPNAGH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CN=N1)C2=CC=CC=C2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CN=N1)C2=CC=CC=C2)/C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)